Muscoride A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

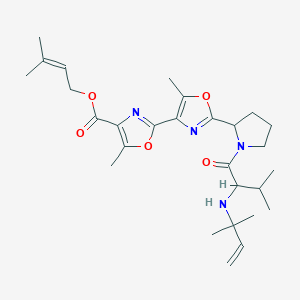

Muscoride A, also known as this compound, is a useful research compound. Its molecular formula is C28H40N4O5 and its molecular weight is 512.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Muscoride A exhibits notable antibacterial properties, which have been documented in several studies. The compound's effectiveness against various bacterial strains highlights its potential as a lead compound for antibiotic development.

Case Studies on Antibacterial Efficacy

- In vitro Studies : Research has demonstrated that this compound shows significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.

Synthetic Methodologies

The total synthesis of this compound has been achieved through various innovative methods, showcasing its complex structure and the challenges associated with its synthesis.

Key Synthetic Approaches

- Total Synthesis via Oxazole Assembly : Coqueron et al. (2003) developed an efficient iterative synthesis involving cyclization reactions to construct the oxazole rings of this compound .

- Nickel-Catalyzed Synthesis : Amaike et al. (2012) reported a novel nickel-catalyzed decarbonylative C–H coupling method that facilitated the synthesis of this compound without expensive metal catalysts .

Biosynthesis Pathways

Recent studies have elucidated the biosynthetic pathways of this compound, revealing insights into its natural production in cyanobacteria.

Biosynthetic Gene Clusters

The biosynthetic gene clusters responsible for this compound production have been identified in Nostoc spp., encoding enzymes that facilitate heterocyclization and prenylation processes. These findings expand the understanding of how structural diversity is achieved in natural products .

Applications in Medicinal Chemistry

This compound's unique structure and biological activities position it as a promising candidate for further research in medicinal chemistry.

Potential Therapeutic Uses

- Antibiotic Development : Given its antibacterial properties, this compound could serve as a template for developing new antibiotics.

- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's potential effects on cancer cell lines.

Table 1: Summary of Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | Not effective |

Table 2: Synthetic Routes for this compound

Análisis De Reacciones Químicas

Biosynthetic Reactions

The muscoride A (mus) biosynthetic gene cluster encodes enzymes for precursor peptide modification, including heterocyclization, oxidation, and prenylation . Key reactions include:

Oxazole Formation

-

Heterocyclization : The YcaO enzyme MusD catalyzes ATP-dependent cyclodehydration of cysteine/threonine residues into oxazolines, followed by oxidation to oxazoles .

-

Mechanism : A backbone O-phosphorylated intermediate forms during cyclodehydration, confirmed via cryo-EM structural analysis of MusD .

Prenylation

| Enzyme | Specificity | Prenylation Site | Direction |

|---|---|---|---|

| MusF1 | Carboxy-terminal | Valine residue | Forward (dimethylallyl) |

| MusF2 | Amino-terminal | Valine residue | Reverse (1,1-dimethylallyl) |

-

MusF1 and MusF2 are cyanobactin prenyltransferases that install forward and reverse prenyl groups, respectively .

-

Substrate specificity was confirmed using synthetic tetrapeptide analogs .

Peptide Cleavage

MusD also exhibits ATP-dependent peptidase activity , cleaving the precursor peptide post-modification—a dual functionality unique among YcaO enzymes .

YcaO-Catalyzed Cyclodehydration

-

ATP activates the peptide backbone via phosphorylation.

-

Intramolecular nucleophilic attack by cysteine/threonine sidechain forms oxazoline.

-

Oxidation (likely non-enzymatic) converts oxazoline to oxazole.

Reverse Prenylation by MusF2

-

Substrate: Tetrapeptide (Ala-Val-Oxz-Oxz).

-

Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).

-

Regioselectivity: Controlled by hydrophobic binding pocket interactions.

Epimer Analysis

-

Synthesis of both R and S epimers of the reverse-prenylated valine.

-

NMR/optical rotation matched natural this compound, confirming the R configuration .

Crystallography

-

Cryo-EM structure of MusD (3.1 Å resolution) identified residues critical for cyclodehydration and cleavage.

Reaction Challenges and Innovations

-

Oxazole Stability : Sensitivity to acidic conditions necessitated orthogonal protecting groups .

-

Prenylation Selectivity : MusF2’s reverse prenylation required engineered substrates to avoid misacylation .

-

Catalytic Flexibility : Nickel-catalyzed C–H coupling improved synthetic efficiency by avoiding silver/copper oxidants .

This compound’s chemical reactions highlight the interplay of enzymatic precision and synthetic ingenuity, offering a blueprint for accessing complex alkaloids. Advances in biosynthetic enzymology and transition-metal catalysis continue to refine its production and analog development.

Propiedades

Fórmula molecular |

C28H40N4O5 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

3-methylbut-2-enyl 5-methyl-2-[5-methyl-2-[1-[3-methyl-2-(2-methylbut-3-en-2-ylamino)butanoyl]pyrrolidin-2-yl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C28H40N4O5/c1-10-28(8,9)31-21(17(4)5)26(33)32-14-11-12-20(32)24-29-22(18(6)36-24)25-30-23(19(7)37-25)27(34)35-15-13-16(2)3/h10,13,17,20-21,31H,1,11-12,14-15H2,2-9H3 |

Clave InChI |

PFXJYHPNSWNJBP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(O1)C2CCCN2C(=O)C(C(C)C)NC(C)(C)C=C)C3=NC(=C(O3)C)C(=O)OCC=C(C)C |

Sinónimos |

muscoride A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.